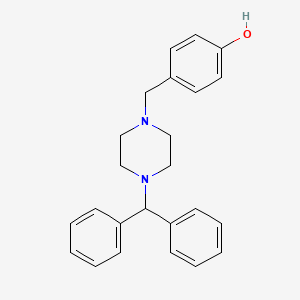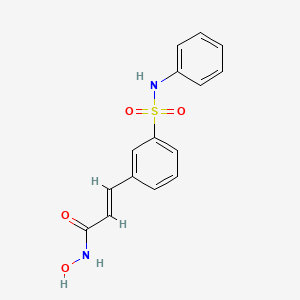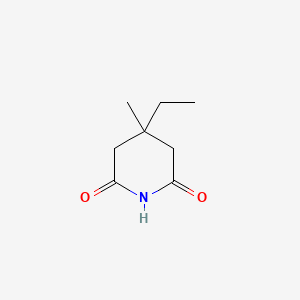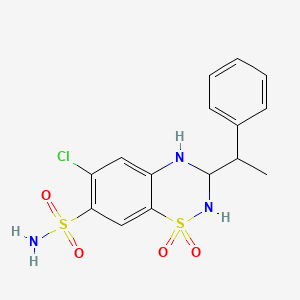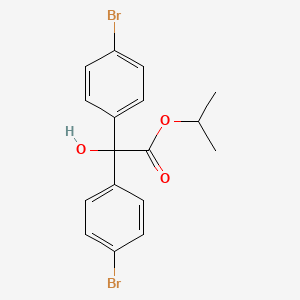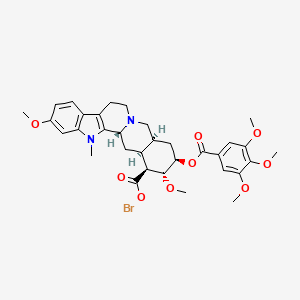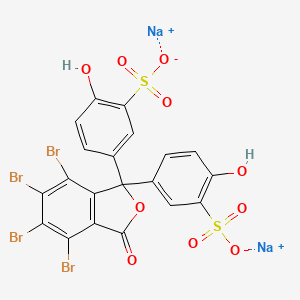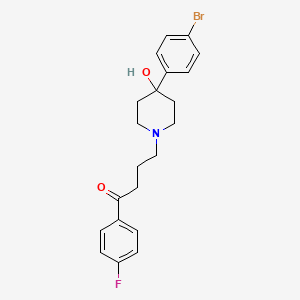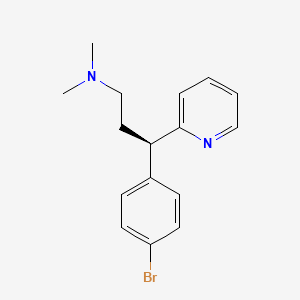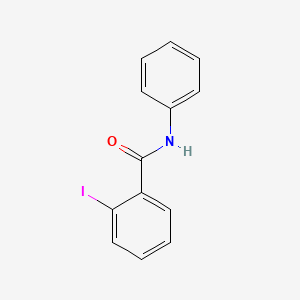
Benodanil
Übersicht
Beschreibung
Benodanil, also known as 2-iodobenzanilide, is a synthetic fungicide that belongs to the class of benzamides. It was primarily used to control fungal diseases in crops such as cereals, vegetables, and ornamentals. This compound is known for its systemic action, inhibiting mitochondrial function by disrupting complex II (succinate dehydrogenase) in the respiratory electron transport chain .
Wissenschaftliche Forschungsanwendungen
Benodanil wurde umfassend auf seine antifungalen Eigenschaften untersucht. Es wirkt als Succinatdehydrogenase-Inhibitor und ist daher wirksam gegen verschiedene Pflanzenpathogene wie Rhizoctonia solani, Botrytis cinerea und Sclerotinia sclerotiorum . Darüber hinaus haben this compound-heterocyclische Carboxamid-Hybride signifikante antifungale Aktivitäten gezeigt und werden auf weitere Optimierung hin untersucht .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Succinatdehydrogenase-Komplex in der mitochondrialen Atmungskette hemmt. Diese Hemmung stört die Elektronenübertragungskette, was zu einem Stillstand der Pilzatmung und Energieproduktion führt. Das primäre molekulare Ziel ist das Succinatdehydrogenase-Enzym, insbesondere die Untereinheiten, die am Ubiquinon-Bindungsort beteiligt sind .
Wirkmechanismus
Target of Action
Benodanil, also known as 2-Iodo-N-phenylbenzamide, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the energy production process, leading to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting the SDH enzyme, this compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause further damage to the cell .
Pharmacokinetics
It’s also known to be stable under 50℃ .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production, causing cellular dysfunction and ultimately the death of the organism. This makes this compound effective as a fungicide, particularly against phytopathogenic fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility suggests that it may be less effective in high-moisture environments . Additionally, it’s stable under 50℃, suggesting that it may be less effective or degrade in environments with higher temperatures .
Biochemische Analyse
Biochemical Properties
Benodanil plays a significant role in biochemical reactions, particularly as a succinate dehydrogenase inhibitor. It interacts with enzymes such as succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The interaction between this compound and succinate dehydrogenase involves the inhibition of the enzyme’s activity, which can affect cellular respiration and energy production . Additionally, this compound has been shown to form hydrogen bonds and halogen bonds with other biomolecules, which can influence its biochemical activity .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of succinate dehydrogenase can lead to disruptions in the citric acid cycle, impacting cellular energy production . Moreover, this compound has been reported to exhibit antifungal activity by affecting the growth and morphology of fungal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound exerts its effects by inhibiting the activity of succinate dehydrogenase through binding interactions. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function . The compound’s ability to form hydrogen bonds and halogen bonds with other molecules also plays a role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, which may affect its efficacy and potency in biochemical reactions . Additionally, long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to inhibit succinate dehydrogenase activity without causing significant toxic effects . At higher dosages, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to mammalian cells . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to the citric acid cycle. As a succinate dehydrogenase inhibitor, this compound affects the conversion of succinate to fumarate, which is a crucial step in the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound’s interactions with other enzymes and cofactors can further influence its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and efficacy. The compound’s ability to form hydrogen bonds and halogen bonds with other molecules can also influence its transport and distribution .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound’s inhibition of succinate dehydrogenase occurs within the mitochondria, where the enzyme is localized . The compound’s interactions with other biomolecules can also affect its subcellular localization and activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benodanil kann durch Amidierung von 2-Iodobenzoesäure mit Anilin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Triethylamin in einem Lösungsmittel wie Benzol. Der Prozess ist exotherm und erfordert eine sorgfältige Zugabe von 2-Iodobenzoylchlorid zur Anilinsolution .
Industrielle Produktionsmethoden: Es wurde ein praktisches und nachhaltiges Protokoll für die direkte Amidierung von nicht aktivierten Estern mit Aminen unter Übergangsmetall-freien und lösungsmittelfreien Bedingungen entwickelt. Diese Methode verwendet Natrium-tert-butoxid als Mediator und liefert bei Raumtemperatur gute bis ausgezeichnete Ausbeuten .
Arten von Reaktionen:
Reduktion: Die Reduktion von this compound kann zur Bildung der entsprechenden Amine führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an nucleophilen Substitutionen aufgrund des Vorhandenseins des Iodatoms.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Potenzielle Bildung von Carbonsäuren oder Chinonen.
Reduktion: Bildung von Anilinderivaten.
Substitution: Bildung von substituierten Benzamiden oder Aniliden.
Vergleich Mit ähnlichen Verbindungen
Benodanil gehört zur Klasse der Succinatdehydrogenase-Inhibitoren (SDHI) von Fungiziden. Ähnliche Verbindungen umfassen:
- Benzovindiflupyr
- Bixafen
- Boscalid
- Carboxin
- Fenfuram
- Fluopyram
- Flutolanil
- Fluxapyroxad
- Isopyrazam
- Mepronil
- Oxycarboxin
- Penflufen
- Penthiopyrad
- Sedaxane
- Thifluzamide
Im Vergleich zu diesen Verbindungen weist this compound eine einzigartige Iodsubstitution auf, die zu seiner spezifischen Bindungsaffinität und seiner inhibitorischen Wirkung auf das Succinatdehydrogenase-Enzym beitragen kann .
Eigenschaften
IUPAC Name |
2-iodo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOZMWRYMKECFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041623 | |
| Record name | Benodanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15310-01-7 | |
| Record name | Benodanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15310-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benodanil [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzanilide, 2-iodo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benodanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benodanil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENODANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


